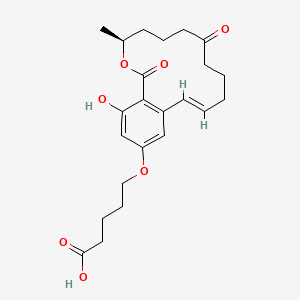
hapten ZEp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ZEP is a compound commonly used in electron beam lithography as a resist material. It is known for its high sensitivity and resolution, making it a popular choice in the fabrication of nano-scale devices. The compound is a copolymer of chloromethacrylate and methylstyrene, which contributes to its unique properties .
準備方法
The preparation of ZEP involves the copolymerization of chloromethacrylate and methylstyrene. This process typically requires the use of radical initiators and is carried out under controlled conditions to ensure the desired molecular weight and composition. Industrial production methods often involve large-scale polymerization reactors where the monomers are mixed and polymerized under specific temperature and pressure conditions .
化学反応の分析
ZEP undergoes various chemical reactions, including:
Oxidation: ZEP can be oxidized using strong oxidizing agents, leading to the formation of carboxyl and hydroxyl groups.
Reduction: Reduction of ZEP can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: ZEP can undergo substitution reactions where the chlorine atoms are replaced by other functional groups such as hydroxyl or amino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
科学的研究の応用
ZEP has a wide range of scientific research applications:
Chemistry: Used as a resist material in electron beam lithography for the fabrication of nano-scale devices.
Biology: Employed in the study of biological structures at the nano-scale level.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the manufacturing of microelectromechanical systems (MEMS) and other advanced technological devices .
作用機序
The mechanism of action of ZEP involves its interaction with electron beams during lithography. When exposed to an electron beam, the copolymer undergoes scission, leading to changes in its solubility. This allows for the selective removal of exposed or unexposed areas during the development process. The molecular targets involved in this process are primarily the chloromethacrylate and methylstyrene units, which undergo chemical changes upon exposure to the electron beam .
類似化合物との比較
ZEP is often compared with other electron beam resists such as poly(methyl methacrylate) (PMMA) and SML. While PMMA is known for its lower sensitivity, ZEP offers higher sensitivity due to the presence of chlorine atoms in its structure. SML, on the other hand, has a similar chemical structure to ZEP but lacks the chlorine atoms, resulting in lower sensitivity to electron exposure. The unique combination of chloromethacrylate and methylstyrene in ZEP provides it with superior lithographic performance compared to these similar compounds .
Similar Compounds
- Poly(methyl methacrylate) (PMMA)
- SML (a resist material similar to ZEP but without chlorine atoms)
特性
分子式 |
C23H30O7 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
5-[[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl]oxy]pentanoic acid |
InChI |
InChI=1S/C23H30O7/c1-16-8-7-11-18(24)10-4-2-3-9-17-14-19(29-13-6-5-12-21(26)27)15-20(25)22(17)23(28)30-16/h3,9,14-16,25H,2,4-8,10-13H2,1H3,(H,26,27)/b9-3+/t16-/m0/s1 |
InChIキー |
KAKLPRJCHJCTSM-CFZDNBDDSA-N |
異性体SMILES |
C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)OCCCCC(=O)O)O)C(=O)O1 |
正規SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OCCCCC(=O)O)O)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


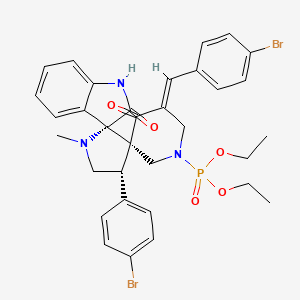

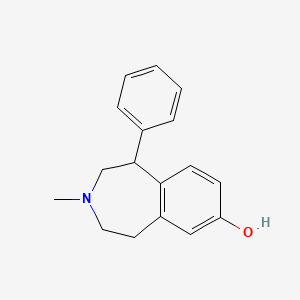
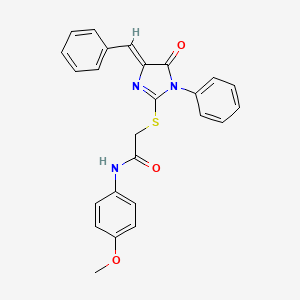


![(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12382592.png)
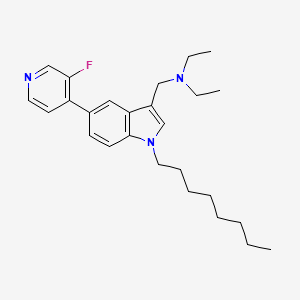
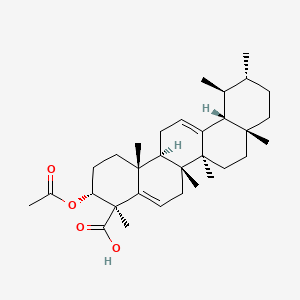
![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)

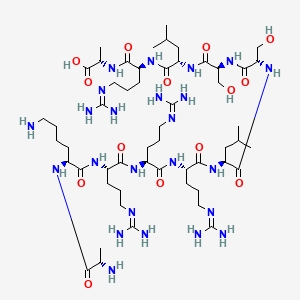
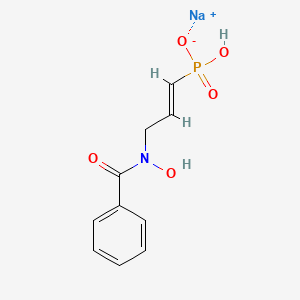
![methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate](/img/structure/B12382622.png)
